molecular formula C13H11NO2S B6326706 5-[4-(Methylsulfanyl)phenyl]nicotinic acid CAS No. 842170-40-5

5-[4-(Methylsulfanyl)phenyl]nicotinic acid

Cat. No.: B6326706
CAS No.: 842170-40-5
M. Wt: 245.30 g/mol
InChI Key: KTWYUNTVKWMQSJ-UHFFFAOYSA-N
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Description

5-[4-(Methylsulfanyl)phenyl]nicotinic acid is an organic compound with the molecular formula C13H11NO2S It is characterized by the presence of a nicotinic acid moiety substituted with a 4-(methylsulfanyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Methylsulfanyl)phenyl]nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylsulfanyl)benzaldehyde and nicotinic acid.

    Condensation Reaction: The 4-(methylsulfanyl)benzaldehyde undergoes a condensation reaction with nicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Methylsulfanyl)phenyl]nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the aromatic ring.

Scientific Research Applications

5-[4-(Methylsulfanyl)phenyl]nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfanyl)benzoic acid
  • 4-(Methylsulfanyl)phenylacetic acid
  • 4-(Methylsulfanyl)phenylpropionic acid

Uniqueness

5-[4-(Methylsulfanyl)phenyl]nicotinic acid is unique due to the presence of both a nicotinic acid moiety and a 4-(methylsulfanyl)phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWYUNTVKWMQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602517
Record name 5-[4-(Methylsulfanyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842170-40-5
Record name 5-[4-(Methylsulfanyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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